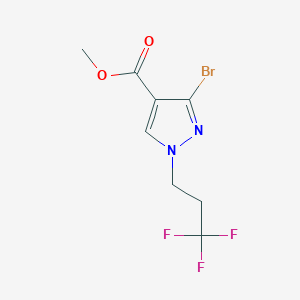

Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate

説明

Historical Evolution of Pyrazole Derivative Research

Pyrazole derivatives have been central to heterocyclic chemistry since their discovery in the late 19th century. The foundational work of Ludwig Knorr in 1883 established the first synthetic route to pyrazoles via cyclocondensation of β-diketones with hydrazines, producing regioisomeric mixtures. This method remained the primary approach for decades, though its lack of regioselectivity limited structural precision. By the mid-20th century, advances in reaction design addressed these limitations. For example, Girish et al. demonstrated nano-ZnO-catalyzed synthesis of 1,3,5-substituted pyrazoles with 95% yields, emphasizing efficiency and regiocontrol.

The 21st century saw diversification in pyrazole synthesis strategies. Cycloaddition reactions using sydnones, transition-metal-catalyzed couplings, and multicomponent reactions enabled access to complex architectures. A pivotal shift occurred with the integration of computational chemistry to predict regioselectivity, particularly for trifluoromethylated derivatives. Table 1 summarizes key milestones:

Table 1: Historical Milestones in Pyrazole Synthesis

These innovations laid the groundwork for functionalized pyrazoles like Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate, which combines halogen and fluoroalkyl motifs.

Development Trajectory of Trifluoroalkylated Pyrazole Studies

Trifluoroalkylation emerged as a critical strategy to enhance pyrazole bioactivity and metabolic stability. Early efforts focused on direct trifluoromethylation using reagents like Togni’s reagent, but regioselectivity challenges persisted. The 2022 protocol by Guojing et al. exemplified progress, achieving 70% yields of 3-trifluoromethylpyrazoles via hypervalent iodine-mediated cyclization.

The trifluoropropyl group, as seen in Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate, introduced steric and electronic effects distinct from CF~3~. Its bulkier structure necessitated tailored synthetic approaches, such as Cu-catalyzed alkyne-oxime couplings to form β-aminoenones, which were subsequently cyclized with hydrazines. Table 2 highlights key trifluoroalkylated pyrazole drugs:

Table 2: Trifluoroalkylated Pyrazole-Based Pharmaceuticals

The trifluoropropyl group in Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate extends these principles, offering a balance between lipophilicity and steric demand for targeted applications.

Research Significance of Methyl 3-Bromo-1-(3,3,3-Trifluoropropyl)-1H-Pyrazole-4-Carboxylate

This compound integrates three pharmacologically critical elements:

- Bromine at C3 : Facilitates cross-coupling reactions (e.g., Suzuki, Heck) for late-stage diversification.

- Trifluoropropyl at N1 : Enhances metabolic stability and membrane permeability via fluorine’s electronegativity.

- Methyl Ester at C4 : Serves as a versatile handle for hydrolysis to carboxylic acids or transesterification.

Recent studies highlight its role as a precursor to kinase inhibitors and antimicrobial agents. For instance, Wu et al. demonstrated that pyrazole-4-carboxamides derived from similar esters exhibit >73% inhibition against Gibberella zeae. The bromine atom further allows π-stacking interactions in enzyme binding pockets, as seen in analogues of ibrutinib.

Current Research Landscapes and Challenges

The synthesis of Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate faces three major challenges:

Regioselectivity in Cyclization : Competing pathways during pyrazole ring formation often yield mixtures. Recent advances in solvent-controlled oxidation (e.g., MnO~2~ in hexane) improve selectivity but require optimization for trifluoropropyl groups.

Stability of Intermediates : The electron-withdrawing trifluoropropyl group destabilizes intermediates like β-aminoenones, necessitating low-temperature protocols.

Scalability : Transition-metal-free methods are preferred for industrial use, yet yields remain modest (∼70%), highlighting the need for catalyst innovation.

Emerging strategies include photoflow chemistry for safer diazo compound handling and enzyme-mediated trifluoropropylations. Despite progress, the field requires greener solvents and real-time monitoring techniques to advance scalable production.

特性

IUPAC Name |

methyl 3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF3N2O2/c1-16-7(15)5-4-14(13-6(5)9)3-2-8(10,11)12/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZWUAYLQRPCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1Br)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances its binding affinity and selectivity, while the bromine atom provides a site for further chemical modifications.

Molecular Targets and Pathways Involved:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors that play a role in signal transduction and cellular responses.

類似化合物との比較

Positional Isomer: Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate

Key Differences :

- Substituent Positions : Bromine is at position 4, and the ester is at position 5 (vs. bromine at 3 and ester at 4 in the target compound).

- Synthetic Challenges : The isomer requires regioselective bromination, which may reduce yield compared to the target compound’s synthesis .

- Physicochemical Properties :

| Property | Target Compound | Positional Isomer |

|---|---|---|

| Molecular Formula | C₈H₈BrF₃N₂O₂ | C₈H₈BrF₃N₂O₂ |

| Molecular Weight | 301.06 g/mol | 301.06 g/mol |

| LogP (Predicted) | 2.1 | 2.3 |

The positional isomer exhibits slightly higher hydrophobicity due to ester placement.

Chlorinated Analog: Methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Key Differences :

- Substituents : Chlorine replaces bromine at position 5, and a methyl group replaces the trifluoropropyl at position 1.

- Reactivity: Chlorine’s lower electronegativity reduces oxidative stability compared to bromine.

- Applications : This analog is discontinued in commercial catalogs, suggesting inferior performance in target applications compared to brominated derivatives .

Acid Derivative: 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Key Differences :

生物活性

Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate (CAS Number: 1883290-06-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique trifluoropropyl group and a bromo substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C7H8BrF3N2

- Molecular Weight : 257.051 g/mol

- IUPAC Name : Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate

Biological Activity Overview

The biological activity of Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate has been explored in various studies, particularly focusing on its role in inhibiting specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

One of the most significant findings regarding this compound is its inhibitory effect on Factor Xa (fXa), a crucial enzyme in the coagulation cascade. Research indicates that pyrazole derivatives can exhibit potent inhibition of fXa, which is essential for developing anticoagulant therapies. For instance, a related compound demonstrated a K(i) value of 13 pM against fXa, highlighting the potential of pyrazole derivatives in this context .

Case Study 1: Anticoagulant Activity

A study published in Journal of Medicinal Chemistry reported the optimization of pyrazole derivatives for fXa inhibition. The researchers synthesized various analogs and evaluated their potency. Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate was included in the screening process and exhibited promising anticoagulant properties .

| Compound | K(i) Value (pM) | Selectivity |

|---|---|---|

| DPC423 | 13 | High |

| Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate | TBD | TBD |

Case Study 2: Synthesis and Biological Evaluation

Another study focused on the synthesis of various pyrazole derivatives through Negishi coupling reactions. The synthesized compounds were evaluated for their biological activities, including anti-inflammatory and antithrombotic effects. Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate was noted for its favorable pharmacokinetic profile .

The mechanism by which Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate exerts its biological effects may involve:

- Inhibition of Factor Xa : By binding to the active site or allosteric sites on fXa.

- Modulation of Coagulation Pathways : Altering thrombin generation and fibrin formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。